5-Hydroxyheptanoic acid 5-Hydroxyheptanoic acid Delta-hydroxy enanthoic acid is a medium-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 13730-52-4
VCID: VC14397325
InChI: InChI=1S/C7H14O3/c1-2-6(8)4-3-5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)
SMILES: CCC(CCCC(=O)O)O
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol

5-Hydroxyheptanoic acid

CAS No.: 13730-52-4

Cat. No.: VC14397325

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxyheptanoic acid - 13730-52-4

Specification

CAS No. 13730-52-4
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
IUPAC Name 5-hydroxyheptanoic acid
Standard InChI InChI=1S/C7H14O3/c1-2-6(8)4-3-5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)
Standard InChI Key ICKVZOWXZYBERI-UHFFFAOYSA-N
SMILES CCC(CCCC(=O)O)O
Canonical SMILES CCC(CCCC(=O)O)O

Introduction

Chemical and Structural Properties

Molecular Characteristics

5-Hydroxyheptanoic acid belongs to the class of hydroxy fatty acids, featuring both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. Its IUPAC name is 5-hydroxyheptanoic acid, and its structure can be represented as CH3(CH2)2CH(OH)CH2CH2COOH\text{CH}_3(\text{CH}_2)_2\text{CH(OH)CH}_2\text{CH}_2\text{COOH}. Key properties include:

PropertyValueSource
Molecular FormulaC7H14O3\text{C}_7\text{H}_{14}\text{O}_3
Molecular Weight146.186 g/mol
CAS Registry Number13730-52-4
Exact Mass146.0943 g/mol
Boiling PointNot reported-
Melting PointNot reported-

The compound’s stereochemistry is significant; the (5S)-enantiomer has been documented in PubChem (CID: 14029724) , highlighting the potential for chiral-specific biological activity.

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Peaks corresponding to hydroxyl (3200–3600 cm1^{-1}) and carboxylic acid (1700–1725 cm1^{-1}) groups are observed .

  • Mass Spectrometry: Fragmentation patterns include losses of H2O\text{H}_2\text{O} (18 Da) and CO2\text{CO}_2 (44 Da), consistent with hydroxy acid derivatives .

Synthesis and Industrial Production

Synthetic Routes

5-Hydroxyheptanoic acid is synthesized via multiple pathways:

Oxidation of 5-Oxoheptanoic Acid

Reduction of 5-oxoheptanoic acid (CAS: 3637-13-6) using sodium borohydride (NaBH4\text{NaBH}_4) or lithium aluminum hydride (LiAlH4\text{LiAlH}_4) yields the target compound. This method requires controlled conditions to avoid over-reduction.

Hydroformylation of Hexene

Hexene undergoes hydroformylation to form heptanal, which is subsequently oxidized to 5-hydroxyheptanoic acid using potassium permanganate (KMnO4\text{KMnO}_4) or chromium trioxide (CrO3\text{CrO}_3).

Patent-Based Synthesis

A U.S. patent (US3691189A) describes the preparation of isoxazolyl derivatives of 5-hydroxyheptanoic acid via a multi-step sequence involving hydroxylamine treatment, cyclization, and acid hydrolysis . For example, reacting 7-(3,5-dimethyl-4-isoxazolyl)-5-oxoheptanal with aluminum isopropoxide in toluene yields the lactone form .

Optimization Challenges

  • Yield and Purity: Reductions using NaBH4\text{NaBH}_4 in isopropanol at 10-10 to 25C25^\circ \text{C} optimize stereoselectivity .

  • Side Reactions: Over-oxidation to dicarboxylic acids (e.g., heptanedioic acid) or esterification must be minimized.

Applications in Pharmaceuticals and Organic Chemistry

Lactone Formation

5-Hydroxyheptanoic acid readily undergoes intramolecular esterification to form γ-lactones, which are valuable in fragrance and pharmaceutical industries. For instance, aluminum isopropoxide-mediated cyclization in toluene produces 7-(3,5-dimethyl-4-isoxazolyl)-5-hydroxyheptanoic acid lactone .

Bioactive Molecule Synthesis

The compound serves as a precursor for:

  • Isoxazolyl Derivatives: Used in antimicrobial and anti-inflammatory agents .

  • ω-Hydroxy Fatty Acids: Key intermediates in biodegradable polymers .

Metabolic Studies

Elevated urinary levels of 5-hydroxyheptanoic acid have been linked to hypoglycemic episodes in pediatric patients, suggesting its role as a biomarker for metabolic disorders . In one study, patients excreted 70 mg/g creatinine of this compound alongside adipic and suberic acids during hypoglycemic crises .

Biochemical Significance and Pathological Associations

Role in Fatty Acid Oxidation

5-Hydroxyheptanoic acid is a byproduct of incomplete β-oxidation of medium-chain fatty acids. Its accumulation in urine correlates with:

  • Hypoglycemia: Low insulin levels and impaired gluconeogenesis .

  • Mitochondrial Dysfunction: Disrupted electron transport chain activity, as seen in Reye’s syndrome .

Diagnostic Marker

In a cohort of 21 patients, urinary 5-hydroxyhexanoic acid (a homolog) was detected in Reye’s syndrome cases, though 5-hydroxyheptanoic acid remained specific to hypoglycemia .

Analytical Methods for Detection

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Derivatization with bis(trimethylsilyl)trifluoroacetamide (BSTFA) enhances volatility .

  • Quantification: Linear ranges of 1–100 μg/mL with detection limits of 0.5 μg/mL .

Nuclear Magnetic Resonance (NMR)

1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 1.35–1.50 (m, 4H, CH2_2), 2.30 (t, 2H, COOH), 3.60 (m, 1H, CH-OH) .

Future Research Directions

  • Chiral Resolution: Exploring enzymatic methods to isolate (5R) and (5S) enantiomers for targeted drug delivery .

  • Metabolic Engineering: Optimizing microbial pathways (e.g., E. coli) for sustainable production .

  • Therapeutic Applications: Evaluating lactone derivatives for anticancer activity .

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